molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No. B1445235
M. Wt: 208.19 g/mol
InChI Key: AAHHLLMCXJOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Molecular Structure Analysis

Oxadiazoles exist in four different isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” compound belongs to the 1,2,4-oxadiazole isomer .

Scientific Research Applications

Neurological Disorders

Scientific Field

Anti-inflammatory Properties

Scientific Field

Cardiovascular Diseases

These applications demonstrate the versatility of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol in various scientific fields. The compound’s potential in psychostimulant research, drug linkage for cancer treatment, and antibacterial drug development highlights its significance in advancing medical and pharmaceutical research. As with any scientific research, these applications are subject to ongoing study and validation through rigorous experimentation and clinical trials. The summaries provided are based on the available information from the search results and should be considered as a starting point for further investigation .

These additional applications further illustrate the broad spectrum of scientific research where {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol can be utilized. Its potential roles in antioxidant, antidiabetic, and antiviral drug synthesis underscore the compound’s versatility and importance in the field of medicinal chemistry. As with all scientific research, these potential applications are subject to ongoing investigation and require further studies to confirm their efficacy and safety .

properties

IUPAC Name

[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHHLLMCXJOQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 2
Reactant of Route 2
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 3
Reactant of Route 3
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 4
Reactant of Route 4
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 5
Reactant of Route 5
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 6
Reactant of Route 6
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.